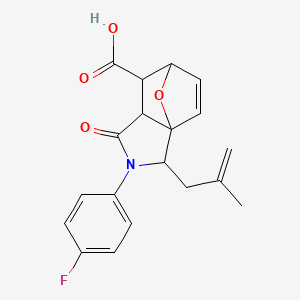

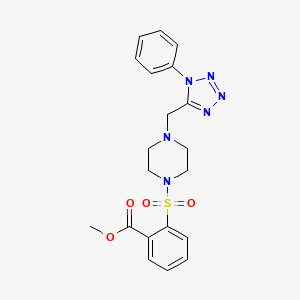

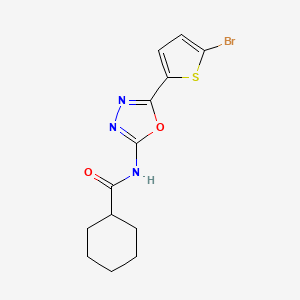

![molecular formula C8H9BrN2O3S B2646728 2-[(4-Bromophenyl)sulfonyl]acetohydrazide CAS No. 1707562-58-0](/img/structure/B2646728.png)

2-[(4-Bromophenyl)sulfonyl]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(4-Bromophenyl)sulfonyl]acetohydrazide” is a chemical compound. It is a derivative of phenylacetic acid containing a bromine atom . It is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular formula of “2-[(4-Bromophenyl)sulfonyl]acetohydrazide” is C8H9BrN2O3S . The average mass is 293.138 Da and the monoisotopic mass is 291.951721 Da .Aplicaciones Científicas De Investigación

Catalyst for Synthesis

2-[(4-Bromophenyl)sulfonyl]acetohydrazide and its derivatives are utilized as catalysts and reagents in organic synthesis. For instance, an N-bromo sulfonamide reagent is synthesized and characterized to catalyze the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction. This methodology is highlighted for its use of non-toxic materials, high yields, short reaction times, and clean workup, making it a significant addition to synthetic chemistry (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antimicrobial Agents

Compounds incorporating the sulfamoyl moiety, related to 2-[(4-Bromophenyl)sulfonyl]acetohydrazide, are synthesized and evaluated for their potential as antimicrobial agents. These compounds, including various heterocyclic derivatives, demonstrate promising antibacterial and antifungal activities, offering a pathway for the development of new antimicrobial drugs (Darwish et al., 2014).

Catalysis and Material Synthesis

Sulfonated organic-inorganic hybrids are produced using reactions involving compounds similar to 2-[(4-Bromophenyl)sulfonyl]acetohydrazide. These hybrids exhibit microporosity and high surface areas, making them suitable for applications in catalysis, separations, ion exchange, and other industrial processes (Wang, Heising, & Clearfield, 2003).

Anticancer Activity

Derivatives of 2-[(4-Bromophenyl)sulfonyl]acetohydrazide, particularly those containing a biologically active sulfone moiety, are synthesized and tested for anticancer activity. Some derivatives show promising results against human breast cancer cell lines, suggesting their potential in cancer treatment (Al-Said et al., 2011).

Propiedades

IUPAC Name |

2-(4-bromophenyl)sulfonylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRXCOSXNSIEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=O)NN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)sulfonyl]acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

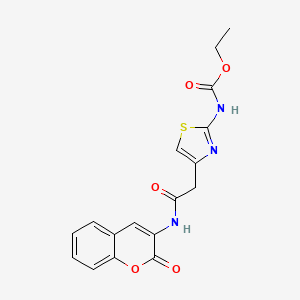

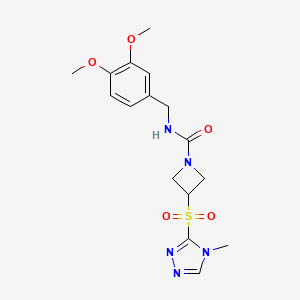

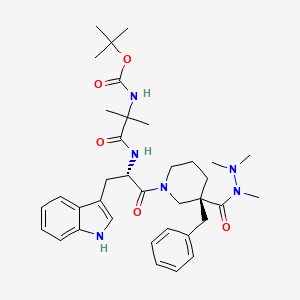

![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2646667.png)